molecular formula C11H7ClN2 B1434657 4-Chloro-7-methylquinoline-3-carbonitrile CAS No. 1260676-19-4

4-Chloro-7-methylquinoline-3-carbonitrile

Cat. No. B1434657
CAS RN: 1260676-19-4
M. Wt: 202.64 g/mol
InChI Key: YVVGHESZMVNECD-UHFFFAOYSA-N
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Description

Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .


Molecular Structure Analysis

The molecular structure of a compound can be represented by its SMILES string or InChI key. For example, a similar compound, “2-Chloro-7-methylquinoline-3-carbonitrile”, has the SMILES string Cc1ccc2cc(C#N)c(Cl)nc2c1 and the InChI key DGGQDYSNXXNQQJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can include its form, molecular weight, and hazard classifications. For example, “2-Chloro-7-methylquinoline-3-carbonitrile” is a solid with a molecular weight of 202.64 g/mol .

Scientific Research Applications

Optoelectronic and Nonlinear Properties

  • The compound 4-(4-chlorophenyl)-8-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile shows potential in optoelectronic applications due to its promising electronic, optical, and charge transport properties. Its structural, electronic, and optical properties were studied using density functional theory (DFT) (Irfan et al., 2020).

Synthesis and Chemical Transformations

  • A comprehensive review of the synthesis and chemical reactions of chloroquinoline-3-carbonitrile derivatives, including those with chloro substituents at various positions, has been provided. These compounds are used in producing biologically active compounds (Mekheimer et al., 2019).
  • The study of the chemical reactivity of 6-methylchromone-3-carbonitrile towards different nucleophilic reagents revealed a variety of heterocyclic systems, demonstrating the compound's versatility in chemical transformations (Ibrahim & El-Gohary, 2016).

Photoreactivity and Magnetic Field Effects

  • Research on benzophenone-sensitized reactions of related quinolinecarbonitriles showed that they undergo photoreactions leading to various products. This indicates their potential in photochemistry applications (HataNorisuke & OhtsukaRyoichi, 1975).
  • The photoinduced substitution reaction of 4-methylquinoline-2-carbonitrile was found to be influenced by external magnetic fields, highlighting its application in studies involving magnetic field effects on chemical reactions (HataNorisuke & HokawaMasahito, 2006).

Safety and Hazards

The safety and hazards of a compound can be represented by its hazard statements and precautionary statements. For example, “2-Chloro-7-methylquinoline-3-carbonitrile” has the hazard statements H301 - H318 and the precautionary statements P280 - P301 + P310 - P305 + P351 + P338 .

properties

IUPAC Name

4-chloro-7-methylquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2/c1-7-2-3-9-10(4-7)14-6-8(5-13)11(9)12/h2-4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVGHESZMVNECD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(C(=C2C=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-7-methylquinoline-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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